molecular formula C11H11NO B12845243 4-Cyclopropoxy-1H-indole

4-Cyclopropoxy-1H-indole

Cat. No.: B12845243
M. Wt: 173.21 g/mol
InChI Key: GDDOODDIQDXBIG-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1H-indole is an indole derivative featuring a cyclopropoxy substituent at the 4-position of the indole core. The cyclopropoxy group introduces steric bulk and enhanced lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-cyclopropyloxy-1H-indole

InChI

InChI=1S/C11H11NO/c1-2-10-9(6-7-12-10)11(3-1)13-8-4-5-8/h1-3,6-8,12H,4-5H2

InChI Key

GDDOODDIQDXBIG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC3=C2C=CN3

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropoxy-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a classical method that can be adapted for the preparation of indole derivatives . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Cyclopropoxy-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indoles, which can further undergo additional transformations to yield complex molecules.

Scientific Research Applications

4-Cyclopropoxy-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1H-indole involves its interaction with various molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key properties of 4-cyclopropoxy-1H-indole and related compounds, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Substituents LogP (Calculated) Synthetic Method
4-Cyclopropoxy-1H-indole* C₁₁H₁₁NO ~173.21 (estimated) Cyclopropoxy (C₃H₅O) at C4 ~2.8 (estimated) Alkylation of indole with cyclopropanol
4-Methoxy-1H-indole C₉H₉NO 147.17 Methoxy (OCH₃) at C4 1.69 (ESOL) NaH-mediated alkylation in DMF
Cyclopent[b]indole C₁₈H₁₇NO 263.33 Tetrahydro, 4-methoxyphenyl 3.12 (estimated) Multi-step cyclization
4-Methoxyindole-3-carboxaldehyde C₁₀H₉NO₂ 175.19 Methoxy at C4, aldehyde at C3 1.85 (estimated) Vilsmeier-Haack formylation
Key Observations:
  • Synthetic Complexity: Introducing cyclopropoxy requires specialized reagents (e.g., cyclopropanol derivatives), whereas methoxy groups are simpler to install via NaH/DMF-mediated alkylation .

Spectroscopic and Analytical Data

  • 4-Methoxy-1H-Indole : Exhibits characteristic aromatic carbons in ¹³C-NMR (109–136 ppm) and a molecular ion peak at m/z 147.17 .
  • Cyclopent[b]indole Derivatives : Show distinct ¹³C-NMR signals for fused cyclopentane rings (e.g., 47.45 ppm for CH₂ in cyclopropane analogs) and HRMS confirmation (e.g., m/z 223.1225 for C₁₅H₁₅N₂) .
  • 4-Cyclopropoxy-1H-Indole : Expected ¹³C-NMR signals would include a cyclopropane CH₂ (~47 ppm) and downfield-shifted aromatic carbons due to electron-withdrawing effects of the oxygen atom .

Research Implications and Limitations

Key limitations include:

  • Synthetic Challenges : Cyclopropoxy installation requires optimized conditions to avoid ring-opening reactions.
  • Data Gaps : Experimental LogP, solubility, and toxicity profiles for 4-cyclopropoxy-1H-indole remain unverified.

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